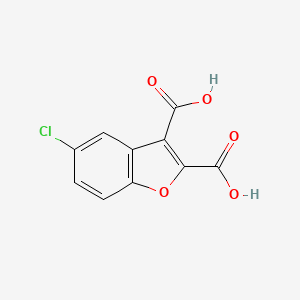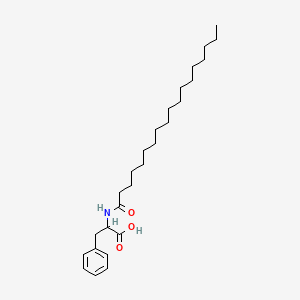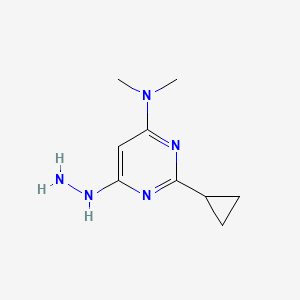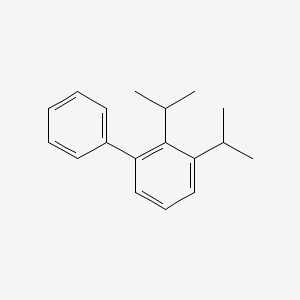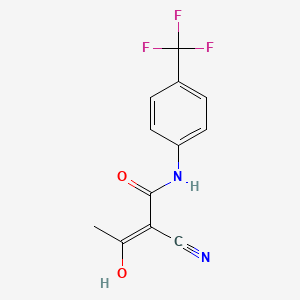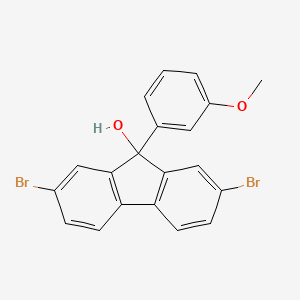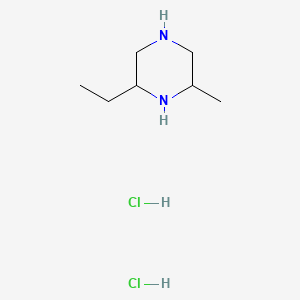
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C17H19N3O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with benzyloxycarbonyl-protected amines. One common method is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The benzyloxycarbonyl group can also serve as a protecting group, which can be selectively removed under specific conditions to reveal the active amine functionality.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and potential applications. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
methyl 2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-20-12(18)11-7-8-15-13(16-11)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,17,19) |
Clave InChI |
UFYBTMZVTMSUJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)

![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
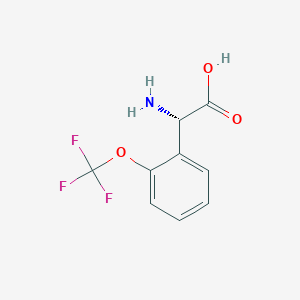

![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
